1-(4-Ethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a 4-ethylphenyl substituent at position 1 and a 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl group at position 2. Its molecular formula is C₁₉H₁₈N₄O₂ (calculated molecular weight: 334.37 g/mol), though exact data are inferred from analogs like BC06925 ().
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-13-6-8-15(9-7-13)23-12-14(11-17(23)24)19-21-18(22-25-19)16-5-3-4-10-20-16/h3-10,14H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVFPTVTFPPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. One common approach is the cyclization of amino acids or their derivatives under acidic conditions. The ethylphenyl and pyridin-2-yl-1,2,4-oxadiazol-5-yl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure efficiency and yield. The process is carefully controlled to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.
Industry: Use in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Analogs
1-(4-Methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BC06925)
- Molecular Formula : C₁₈H₁₆N₄O₂
- Molecular Weight : 320.34 g/mol ()
- Key Differences: The ethyl group in the target compound is replaced by a methyl group.
1-(4-Ethylphenyl)-4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Oxadiazole- and Pyridine-Containing Derivatives
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide
- Molecular Formula : C₁₈H₁₉N₇O₂
- Molecular Weight : 365.40 g/mol ()
- Key Differences : Replacement of pyrrolidin-2-one with a piperidine ring and addition of a pyrazine-carboxamide group. The piperidine moiety may confer improved solubility, while the pyrazine ring could modulate interactions with purinergic receptors .
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Hydrochloride
Nitrophenyl and Tetrahydroquinoline Derivatives
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
- Molecular Formula : C₂₈H₂₄N₄O₃ (inferred)
- Key Differences: Incorporation of a tetrahydroquinoline scaffold and nitro group.
Comparative Analysis of Key Properties
Pharmacological Implications
- Target Compound : The ethyl group may improve blood-brain barrier penetration compared to BC06925, making it a candidate for central nervous system (CNS) targets.
- Tetrahydroquinoline Derivatives: Nitro groups may limit therapeutic utility due to toxicity risks but could serve as lead compounds for antibacterial applications ().
Biological Activity
The compound 1-(4-Ethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of pyrrolidine and oxadiazole, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be described by the following chemical structure:
Biological Activity Overview
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Anticancer Activity :
- Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .
- The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of p53 pathways .
- Anti-inflammatory Effects :
- Antioxidant Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural components:
- Pyridine Ring : The inclusion of a pyridine ring is crucial for enhancing bioactivity and selectivity towards specific biological targets.
- Oxadiazole Moiety : Variations in substituents on the oxadiazole ring can significantly affect the compound's potency and selectivity against cancer cell lines .
Table 1: Biological Activity Summary
Case Studies
- In Vivo Efficacy : A recent study demonstrated that a related oxadiazole derivative exhibited significant tumor growth inhibition in xenograft models when administered at doses correlating with in vitro IC50 values .
- Mechanistic Insights : Molecular docking studies have indicated that the compound interacts with key amino acid residues in target proteins, suggesting a potential mechanism for its anticancer activity through receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
